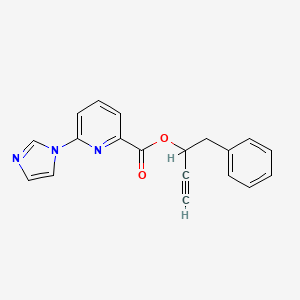
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline, also known as Compound A, is a small molecule inhibitor that has shown potential in the treatment of various diseases.
Mecanismo De Acción
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A exerts its effects through the inhibition of specific enzymes and signaling pathways. In cancer research, this compound A inhibits the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. In inflammation research, this compound A inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory cytokine production. In infectious disease research, this compound A inhibits the activity of viral proteins involved in the replication of viruses.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. In cancer research, this compound A induces apoptosis (programmed cell death) and inhibits cell proliferation. In inflammation research, this compound A reduces the production of inflammatory cytokines and inhibits the recruitment of immune cells to sites of inflammation. In infectious disease research, this compound A inhibits the replication of viruses and reduces the viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A has several advantages for lab experiments such as its high potency and specificity for its target enzymes and signaling pathways. However, this compound A also has limitations such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A. One direction is the development of more potent and selective inhibitors of the target enzymes and signaling pathways. Another direction is the investigation of the potential of this compound A in combination with other drugs for the treatment of diseases. Additionally, the development of more efficient synthesis methods for this compound A could also be explored.
Métodos De Síntesis
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A can be synthesized through a multi-step process involving the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride with 1H-imidazole-4-carboxaldehyde, followed by the reaction of the resulting intermediate with N,N-dimethylpiperidin-4-amine and sulfuryl chloride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A has been studied for its potential in the treatment of various diseases such as cancer, inflammation, and infectious diseases. In cancer research, this compound A has been shown to inhibit the growth of tumor cells by targeting specific signaling pathways. In inflammation research, this compound A has been shown to reduce the production of inflammatory cytokines. In infectious disease research, this compound A has been shown to inhibit the replication of viruses such as hepatitis B and C viruses.
Propiedades
IUPAC Name |
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-18(2)15-4-3-5-16(12-15)23(21,22)20-9-6-14(7-10-20)19-11-8-17-13-19/h3-5,8,11-14H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDJESYNAUDHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Chloro-4-fluorophenyl)methylsulfonyl]-1,3-thiazolidine](/img/structure/B7631306.png)
![N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide](/img/structure/B7631311.png)
![1-(3-cyanophenyl)-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]methanesulfonamide](/img/structure/B7631316.png)

![5-methyl-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7631341.png)

![N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline](/img/structure/B7631350.png)
![(5-Chloropyridin-2-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631358.png)
![2-(dimethylamino)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7631359.png)
![9-Azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B7631362.png)
![(3,5-dimethyl-1H-pyrrol-2-yl)-[2-(2-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B7631364.png)
![5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile](/img/structure/B7631365.png)